molecular formula C23H25N5O3 B12036785 8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-96-6

8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12036785
CAS No.: 476481-96-6
M. Wt: 419.5 g/mol
InChI Key: SDTFHYQIXLVOBU-UHFFFAOYSA-N
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Description

8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Attachment of the hydroxyethyl group: This step often involves nucleophilic substitution reactions where the hydroxyethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the oxidation state of the purine core.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study purine metabolism.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the context of diseases involving purine metabolism.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The purine core allows it to interact with enzymes and receptors involved in purine metabolism. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: Another purine derivative with stimulant effects.

    Theobromine: A compound found in cocoa with structural similarities to caffeine.

Uniqueness

8-(Benzyl(2-hydroxyethyl)amino)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

476481-96-6

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C23H25N5O3/c1-16-8-6-7-11-18(16)15-28-19-20(26(2)23(31)25-21(19)30)24-22(28)27(12-13-29)14-17-9-4-3-5-10-17/h3-11,29H,12-15H2,1-2H3,(H,25,30,31)

InChI Key

SDTFHYQIXLVOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N(CCO)CC4=CC=CC=C4)N(C(=O)NC3=O)C

Origin of Product

United States

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